molecular formula C7H16OSi B14668113 3-(Trimethylsilyl)butanal CAS No. 37935-86-7

3-(Trimethylsilyl)butanal

Cat. No.: B14668113
CAS No.: 37935-86-7
M. Wt: 144.29 g/mol
InChI Key: ZIKXZJFWJBJPBT-UHFFFAOYSA-N
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Description

3-(Trimethylsilyl)butanal is an organosilicon compound characterized by a trimethylsilyl (-Si(CH₃)₃) group attached to the third carbon of a butanal backbone. Its molecular formula is C₇H₁₄OSi, with a molecular weight of 158.28 g/mol. This compound is notable for its applications in NMR spectroscopy as a reference or internal standard due to the distinct shielding effects of the silyl group on neighboring protons . Additionally, its steric bulk and hydrophobic properties make it valuable in synthetic organic chemistry, particularly in protecting reactive intermediates or modifying reaction pathways .

Properties

CAS No.

37935-86-7

Molecular Formula

C7H16OSi

Molecular Weight

144.29 g/mol

IUPAC Name

3-trimethylsilylbutanal

InChI

InChI=1S/C7H16OSi/c1-7(5-6-8)9(2,3)4/h6-7H,5H2,1-4H3

InChI Key

ZIKXZJFWJBJPBT-UHFFFAOYSA-N

Canonical SMILES

CC(CC=O)[Si](C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Trimethylsilyl)butanal typically involves the introduction of the trimethylsilyl group to a butanal molecule. One common method is the reaction of butanal with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product .

Industrial Production Methods: On an industrial scale, the production of 3-(Trimethylsilyl)butanal can be achieved through continuous flow processes, where the reactants are continuously fed into a reactor and the product is continuously removed. This method ensures high efficiency and yield, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 3-(Trimethylsilyl)butanal undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-(Trimethylsilyl)butanal has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-(Trimethylsilyl)butanal involves its interaction with various molecular targets and pathways. The trimethylsilyl group can act as a protecting group, temporarily masking reactive sites on a molecule during chemical reactions. This allows for selective reactions to occur at other sites on the molecule. The aldehyde group in 3-(Trimethylsilyl)butanal can undergo nucleophilic addition reactions, forming intermediates that can be further transformed into various products .

Comparison with Similar Compounds

Substituent Variations: Silyl vs. Oxygenated Silyl Groups

  • (R)-3-((tert-Butyldimethylsilyl)oxy)butanal
    • Structure : Features a tert-butyldimethylsilyl (-O-Si(t-Bu)(CH₃)₂) group at C3.
    • Molecular Weight : 216.39 g/mol (C₁₁H₂₄O₂Si).
    • Key Differences :
  • The oxygen linkage introduces polarity, enhancing solubility in polar solvents compared to 3-(Trimethylsilyl)butanal.
  • Used in asymmetric synthesis for chiral aldehyde intermediates, as demonstrated in Swern oxidation protocols (86% yield) .
  • NMR shifts differ significantly: The aldehyde proton in 3-(Trimethylsilyl)butanal resonates at δ 9.74 ppm (CDCl₃), while the tert-butyldimethylsilyl ether derivative shows distinct shielding due to steric and electronic effects .

Alkyl-Substituted Butanal Derivatives

  • 3,3-Dimethylbutanal
    • Structure : Two methyl (-CH₃) groups at C3.
    • Molecular Formula : C₆H₁₂O (MW: 100.16 g/mol).
    • Key Differences :
  • Lacks the silicon atom, resulting in lower molecular weight and increased volatility .
  • Common in flavoring agents and fragrance industries due to its fruity odor.
  • Reactivity in aldol condensations is higher than silylated analogs due to reduced steric hindrance .

  • 2-Methylbutanal and 3-Methylbutanal

    • CAS Numbers : 96-17-3 (2-methyl), 590-86-3 (3-methyl).
    • Applications : Primarily used in food flavorings (e.g., EFSA evaluations for safety) and industrial solvents.
    • Contrast : The methyl group’s electron-donating nature contrasts with the electron-withdrawing silyl group, leading to differences in aldehyde proton acidity and reaction kinetics .

Heterocyclic and Aromatic Derivatives

  • 3-(5-Methyl-2-furyl)butanal
    • Structure : A 5-methylfuran ring at C3.
    • Molecular Formula : C₉H₁₂O₂ (MW: 152.19 g/mol).
    • Key Differences :
  • The furan ring introduces π-conjugation , altering UV/Vis activity and stability under acidic conditions.

Data Tables

Table 1. Structural and Physical Properties

Compound Substituent Molecular Formula Molecular Weight (g/mol) Key Applications
3-(Trimethylsilyl)butanal -Si(CH₃)₃ at C3 C₇H₁₄OSi 158.28 NMR reference, synthesis
(R)-3-((tert-BDMS)oxy)butanal -O-Si(t-Bu)(CH₃)₂ at C3 C₁₁H₂₄O₂Si 216.39 Asymmetric synthesis
3,3-Dimethylbutanal -CH₃ at C3 (two) C₆H₁₂O 100.16 Flavoring, organic synth
3-(5-Methyl-2-furyl)butanal -C₄H₃O(CH₃) at C3 C₉H₁₂O₂ 152.19 Flavoring agent

Table 2. NMR Chemical Shifts (δ, ppm in CDCl₃)

Compound Aldehyde Proton (δ) Key Substituent Signals
3-(Trimethylsilyl)butanal 9.74 Si(CH₃)₃: 0.02–0.03 (s, 6H)
(R)-3-((tert-BDMS)oxy)butanal 9.74 (t, J=2.3 Hz) t-Bu: 0.82 (s, 9H); Si(CH₃)₂: 0.02
3,3-Dimethylbutanal ~9.7 -CH(CH₃)₂: 1.19 (d, J=6.2 Hz)

Key Research Findings

Synthetic Utility : The trimethylsilyl group in 3-(Trimethylsilyl)butanal acts as a steric shield , protecting the aldehyde from nucleophilic attack in multi-step syntheses. This contrasts with 3,3-dimethylbutanal, which lacks such protection .

NMR Applications : 3-(Trimethylsilyl)butanal’s sharp singlet at δ 0.00–0.03 ppm (Si-CH₃) makes it a reliable internal standard, similar to TMSP but with distinct solubility profiles .

Regulatory Status : Silicon-containing compounds like 3-(Trimethylsilyl)butanal are less common in food applications compared to furyl or methyl derivatives, which undergo rigorous EFSA evaluations .

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